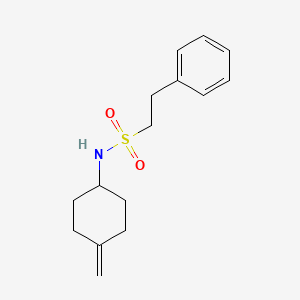

N-(4-methylenecyclohexyl)-2-phenylethane-1-sulfonamide

Description

N-(4-Methylenecyclohexyl)-2-phenylethane-1-sulfonamide is a sulfonamide derivative characterized by a 4-methylenecyclohexyl group attached to the sulfonamide nitrogen and a 2-phenylethane backbone. Sulfonamides are widely explored for their enzyme inhibitory properties, particularly against cholinesterases (AChE, BChE) and lipoxygenase (LOX), as seen in related compounds . The 4-methylenecyclohexyl substituent introduces steric bulk and lipophilicity, which may influence binding affinity, solubility, and metabolic stability compared to simpler aryl or aliphatic substituents.

Properties

IUPAC Name |

N-(4-methylidenecyclohexyl)-2-phenylethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2S/c1-13-7-9-15(10-8-13)16-19(17,18)12-11-14-5-3-2-4-6-14/h2-6,15-16H,1,7-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUOIBRIHUYRONB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CCC(CC1)NS(=O)(=O)CCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylenecyclohexyl)-2-phenylethane-1-sulfonamide typically involves the reaction of 4-methylenecyclohexylamine with 2-phenylethane-1-sulfonyl chloride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification steps such as recrystallization or chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. Industrial production may also incorporate advanced purification techniques, such as high-performance liquid chromatography (HPLC), to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

N-(4-methylenecyclohexyl)-2-phenylethane-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonamide moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium, hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol.

Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines, alcohols.

Substitution: Corresponding substituted sulfonamides.

Scientific Research Applications

N-(4-methylenecyclohexyl)-2-phenylethane-1-sulfonamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.

Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-methylenecyclohexyl)-2-phenylethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Alternatively, it may act as an agonist or antagonist at receptor sites, modulating cellular signaling pathways. The exact mechanism of action depends on the specific biological context and the molecular targets involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The substituent on the sulfonamide nitrogen significantly impacts molecular properties. Key comparisons include:

- Steric and Electronic Effects : The 4-methylenecyclohexyl group in the target compound is bulkier and more hydrophobic than the aryl groups in ’s derivatives (e.g., 3c) or the heterocyclic substituent in BG14265. This may reduce solubility in polar solvents but enhance membrane permeability .

- Synthetic Complexity : The synthesis of 2-phenylethane-1-sulfonamide derivatives typically involves reacting sulfonyl chlorides with amines (e.g., ’s use of phenethylmagnesium bromide, yielding 56% after purification) . Introducing a cycloaliphatic group like 4-methylenecyclohexyl would require specialized reagents or coupling strategies.

Biological Activity

N-(4-methylenecyclohexyl)-2-phenylethane-1-sulfonamide is a sulfonamide compound with potential biological activity. Sulfonamides are known for their diverse pharmacological properties, including antibacterial, anti-inflammatory, and enzyme inhibition activities. This article explores the biological activity of this specific compound, highlighting its synthesis, characterization, and the results of biological screening against various enzymes.

Synthesis and Characterization

The compound was synthesized through a series of chemical reactions involving the modification of existing sulfonamide structures. The synthesis typically involves the reaction of sulfonyl chlorides with amines or other nucleophiles to form sulfonamides. Characterization techniques such as IR spectroscopy, NMR, and mass spectrometry were employed to confirm the structure.

Characterization Data

| Technique | Observations |

|---|---|

| IR | Presence of sulfonyl group (1338, 1447 cm), –NH group (3100 cm) |

| NMR | Signals at δ 7.80 (H-2', H-6'), 7.47 (H-4'), 7.26 (H-3', H-5') |

| Mass Spec | Molecular ion peak at m/z 261.343 |

Biological Activity

The biological activity of this compound was assessed through enzyme inhibition studies. The compound was tested against several enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX).

Enzyme Inhibition Studies

The results indicated varying degrees of inhibition across different enzymes:

| Enzyme | IC50 Value (µM) | Reference Compound IC50 (µM) |

|---|---|---|

| Acetylcholinesterase | Inactive | Eserine: 0.85 ± 0.001 |

| Butyrylcholinesterase | 2.0 ± 1.01 | Eserine: 0.85 ± 0.001 |

| Lipoxygenase | Moderate | Not specified |

The compound exhibited significant inhibitory activity against BChE, with an IC50 value indicating its potential as a therapeutic agent in conditions where BChE inhibition is beneficial, such as Alzheimer's disease.

Case Studies and Applications

Research has shown that modifications in the sulfonamide structure can lead to enhanced biological activities. For instance, compounds similar to this compound have been explored for their potential in treating neurodegenerative diseases due to their ability to inhibit cholinesterase enzymes effectively.

Relevant Case Studies

- Neuroprotective Effects : A study demonstrated that certain sulfonamides could protect neuronal cells from oxidative stress, suggesting a role in neuroprotection.

- Antiviral Properties : Some derivatives have shown antiviral activity against viruses like coxsackievirus B, indicating the broad-spectrum potential of sulfonamide compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.